molecular formula C8H3FLiNO3 B8252724 Lithium 7-fluorobenzo[d]oxazole-2-carboxylate

Lithium 7-fluorobenzo[d]oxazole-2-carboxylate

Cat. No.: B8252724
M. Wt: 187.1 g/mol
InChI Key: YTFBQBBCCCCXIN-UHFFFAOYSA-M
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Description

Lithium 7-fluorobenzo[d]oxazole-2-carboxylate is a chemical compound with the molecular formula C8H3FNO3Li It is a lithium salt derivative of 7-fluorobenzo[d]oxazole-2-carboxylic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium 7-fluorobenzo[d]oxazole-2-carboxylate typically involves the reaction of 7-fluorobenzo[d]oxazole-2-carboxylic acid with lithium hydroxide or lithium carbonate. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature and pH conditions to ensure the complete conversion of the acid to its lithium salt form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified through crystallization or other separation techniques to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Lithium 7-fluorobenzo[d]oxazole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can be reduced using suitable reducing agents to yield reduced derivatives.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized benzoxazole derivatives.

Scientific Research Applications

Lithium 7-fluorobenzo[d]oxazole-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Lithium 7-fluorobenzo[d]oxazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole: A parent compound with a similar structure but without the fluorine and lithium substituents.

    7-Fluorobenzoxazole: A derivative with a fluorine atom but lacking the carboxylate and lithium groups.

    Lithium benzo[d]oxazole-2-carboxylate: A similar compound without the fluorine atom.

Uniqueness

Lithium 7-fluorobenzo[d]oxazole-2-carboxylate is unique due to the presence of both the fluorine atom and the lithium salt, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, while the lithium salt improves its solubility and bioavailability.

Properties

IUPAC Name

lithium;7-fluoro-1,3-benzoxazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4FNO3.Li/c9-4-2-1-3-5-6(4)13-7(10-5)8(11)12;/h1-3H,(H,11,12);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTFBQBBCCCCXIN-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=CC2=C(C(=C1)F)OC(=N2)C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3FLiNO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.1 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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